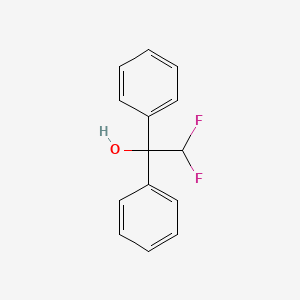

![molecular formula C9H7F2NO3 B2893216 2-[(3,4-Difluorophenyl)formamido]acetic acid CAS No. 315707-69-8](/img/structure/B2893216.png)

2-[(3,4-Difluorophenyl)formamido]acetic acid

Vue d'ensemble

Description

2-[(3,4-Difluorophenyl)formamido]acetic acid is a chemical compound with the molecular formula C9H7F2NO3 and a molecular weight of 215.16 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7F2NO3/c10-6-2-1-5(3-7(6)11)9(15)12-4-8(13)14/h1-3H,4H2,(H,12,15)(H,13,14) .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The predicted melting point is 156.99°C, and the predicted boiling point is approximately 382.0°C at 760 mmHg . The predicted density is approximately 1.4 g/cm3, and the predicted refractive index is n20D 1.53 .Applications De Recherche Scientifique

Fluorographic Detection in Polyacrylamide Gels

A fluorographic procedure utilizing acetic acid as the solvent for 2,5-diphenyloxazole (PPO) was optimized. This method, compared to existing fluorographic procedures, offers several technical advantages, such as no need to pre-fix proteins in gels and the suitability for both agarose or acrylamide gels, providing a simple, sensitive, and efficient alternative for detecting radioactivity in gels (Skinner & Griswold, 1983).

Novel Organic Synthesis Methodologies

The compound 2-(2-Formyl-1H-benzimidazol-1-yl)acetic acid underwent a one-pot reaction under Ugi conditions with primary amines and alkyl isocyanides. This process led to the creation of novel 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides in moderate to excellent yields, showcasing a versatile methodology for synthesizing complex organic molecules (Ghandi, Zarezadeh, & Taheri, 2010).

Environmental Applications: Water Purification

Near-UV illuminated suspensions of TiO2 were used to purify water by oxidizing various organic solutes including acetic acid. This study demonstrated that almost complete mineralization of these solutes can be achieved within 2-3 hours with sunlight, highlighting an efficient method for environmental remediation (Matthews, 1990).

Formylation Reactions in Organic Chemistry

The formylation of amino acids using acetic formic anhydride was explored, showing that N-formylamino acids can be obtained in satisfactory yields. This reaction, performed under mild conditions, provides a practical approach to synthesizing formylated amino acids (Muramatsu, Murakami, Yoneda, & Hagitani, 1965).

Propriétés

IUPAC Name |

2-[(3,4-difluorobenzoyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO3/c10-6-2-1-5(3-7(6)11)9(15)12-4-8(13)14/h1-3H,4H2,(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GACMYIIYUYPQJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NCC(=O)O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(4-Fluorophenyl)-7-{[(2-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2893133.png)

![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2893135.png)

![(E)-methoxy[1-(4-methoxyphenyl)-2-[3-(trifluoromethyl)phenoxy]ethylidene]amine](/img/structure/B2893136.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2893139.png)

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2893143.png)

![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2893145.png)

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2893149.png)

![1-(4-Tert-butylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2893151.png)

![Ethyl 5-(3-fluorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2893152.png)

![6-butyl-3-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2893153.png)

![Ethyl 5-[(4-chlorobenzyl)amino]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate](/img/structure/B2893156.png)